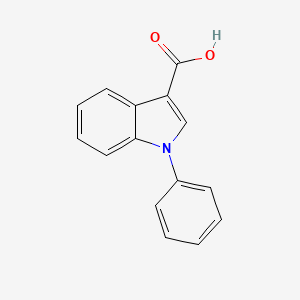

1-Phenyl-1H-indole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLRMJHBYLGPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 1 Phenyl 1h Indole 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for derivatization, participating in esterification, amide bond formation, decarboxylation, and nucleophilic substitution reactions.

Esterification is a fundamental transformation of indole-3-carboxylic acids, yielding esters that are valuable intermediates in organic synthesis. Various methods have been developed to achieve this conversion, ranging from classical acid catalysis to modern metal-catalyzed approaches.

One common strategy involves the direct reaction of the carboxylic acid with an alcohol under acidic conditions, such as using thionyl chloride in methanol. nih.gov Another powerful method is the Pd(0)-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters, which provides a pathway to indole-3-carboxylic acid ester derivatives. acs.org This reaction proceeds in the presence of Pd(PPh₃)₄ and a base like potassium phenoxide. acs.org Flow chemistry has also been employed for the scalable synthesis of indole-3-carboxylic esters, utilizing heterogeneous hydrogenation conditions with a Pd/C catalyst to facilitate a reductive cyclization sequence. beilstein-journals.org

| Method | Catalyst/Reagents | Substrate Example | Product | Yield | Reference |

| Acid Catalysis | Thionyl Chloride, Methanol | Indole-3-propionic acid | Methyl indole-3-propionate | - | nih.gov |

| Pd(0)-Catalyzed α-Arylation | Pd(PPh₃)₄, K₃PO₄, Phenol | β-(2-Iodoanilino) ester | Indole-3-carboxylic acid ester | 66% | acs.org |

| Flow Chemistry Reductive Cyclization | 10% Pd/C, H₂ | Japp–Klingemann adduct | Ethyl 2-phenyl-1H-indole-3-carboxylate | 93% | beilstein-journals.org |

This table summarizes various esterification methods for indole-3-carboxylic acids and related precursors, highlighting the reagents, typical yields, and relevant research.

The conversion of the carboxylic acid group to an amide is a critical reaction, often employed in medicinal chemistry to synthesize biologically active molecules. arkat-usa.org This transformation can be achieved through several protocols. A standard method involves activating the carboxylic acid with a coupling agent, followed by reaction with an amine. researchgate.net For instance, solid-phase peptide synthesis (SPPS) has been used to conjugate indole-3-carboxylic acid with dipeptide motifs using the HBTU/HOBt coupling protocol, achieving yields of 89–92%. rsc.orgnih.gov Diisopropylcarbodiimide (DIPC) is another effective coupling agent for this purpose. researchgate.net

Alternatively, the Curtius rearrangement provides a pathway to N-(indol-3-yl)amides from indole-3-carboxazides. rsc.org This method is notable for its tolerance of both alkyl and aryl carboxylic acids and can be applied to both N-substituted and 1H-indole derivatives. rsc.org A more direct approach involves converting the indole-3-carboxylic acid into its corresponding acyl halide (e.g., using thionyl chloride), which then readily reacts with a secondary amine to form the desired amide. google.com Recently, a one-pot reaction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been developed for the efficient N-acylation of low-reactivity nitrogen heterocycles like indoles with carboxylic acids. asiaresearchnews.com

| Method | Coupling Agents/Key Reagents | Amine Source | Product Type | Yield | Reference |

| Peptide Coupling | HBTU/HOBt | Dipeptide on solid support | Peptide-indole conjugate | 89-92% | rsc.orgnih.gov |

| Carbodiimide Coupling | DIPC | Amino acid methyl ester | Indole-3-carboxamide | - | researchgate.net |

| Curtius Rearrangement | Diphenylphosphorylazide (DPPA) | Carboxylic Acid | N-(indol-3-yl)amide | 54% | rsc.org |

| Acyl Halide Formation | Thionyl Chloride | Secondary Amine | Indole-3-carboxamide | - | google.com |

| One-Pot Acylation | Boc₂O, DMAPO | Indole (B1671886) | N-Acylindole | >85% | asiaresearchnews.com |

This table outlines key strategies for forming amide bonds from indole-3-carboxylic acids, detailing the reagents and typical outcomes.

Decarboxylation, the removal of the carboxyl group, is a significant transformation that yields the parent indole scaffold. This reaction can be promoted under various conditions, including acid-catalyzed, base-catalyzed, and metal-catalyzed pathways.

Acid-catalyzed decarboxylation of indole-3-carboxylic acids has been shown to proceed via an A-SE2 mechanism involving a zwitterionic intermediate. rsc.org Research comparing reaction rates in H₂O and D₂O has provided insights into the kinetic isotope effects of this process. rsc.org Metal-free conditions have also been developed, utilizing either potassium carbonate (K₂CO₃) as a catalyst or acetonitrile (B52724) as a promoter under basic conditions to afford the corresponding indoles in good to excellent yields. researchgate.nettandfonline.comtandfonline.com The proposed mechanism under these conditions involves the formation of an indole-3-carboxylate (B1236618) anion, which then undergoes decarboxylation. tandfonline.com

Furthermore, metal catalysts can facilitate decarboxylative coupling reactions. For example, a gold(III)-catalyzed reaction of indole-3-carboxylic acids with benzylic alcohols in water provides a direct route to 3-benzylindoles. acs.org Similarly, palladium-catalyzed reactions can lead to decarboxylative arylation at the C2-position when indole-3-carboxylic acid is treated with aryl iodides. nih.gov

| Method | Catalyst/Promoter | Conditions | Product | Yield | Reference |

| Acid-Catalyzed | H₃O⁺ | Aqueous solution, 25-60°C | Indole | - | rsc.org |

| Base-Catalyzed | K₂CO₃ | DMSO, 140°C | Indole | Good to Excellent | researchgate.nettandfonline.comtandfonline.com |

| Acetonitrile-Promoted | Acetonitrile | 140°C | Indole | Good to Excellent | researchgate.nettandfonline.comtandfonline.com |

| Gold(III)-Catalyzed | AuCl₃/TPPMS | Water, 120°C | 3-Benzylindole | 50-93% | acs.org |

| Palladium-Catalyzed | Pd(OAc)₂ | HFIP/TFA, 110°C | C2-Arylated Indole | - | nih.gov |

This table compares different decarboxylation methods for indole-3-carboxylic acids, showing the variety of conditions that can be used to achieve this transformation.

Direct nucleophilic substitution at the hydroxyl of a carboxylic acid is generally unfavorable due to the poor leaving group nature of OH⁻. Therefore, transformation of the carboxylic acid into a more reactive derivative is a prerequisite. This two-step sequence, known as nucleophilic acyl substitution, is a cornerstone of carboxylic acid reactivity.

A common and effective strategy is the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, by reacting it with an agent like thionyl chloride or oxalyl chloride. google.com The resulting acyl halide is highly electrophilic and readily reacts with a wide range of nucleophiles. For example, reaction with secondary amines such as pyrrolidine, piperidine, or morpholine (B109124) leads to the formation of the corresponding tertiary amides. google.com This method provides a reliable and versatile route for introducing diverse functionalities by displacing the halide leaving group.

Reaction Scheme: Nucleophilic Acyl Substitution via Acyl Halide

Activation: 1-Phenyl-1H-indole-3-carboxylic acid + SOCl₂ → 1-Phenyl-1H-indole-3-carbonyl chloride

Substitution: 1-Phenyl-1H-indole-3-carbonyl chloride + R₂NH → 1-Phenyl-N,N-dialkyl-1H-indole-3-carboxamide + HCl

This pathway underscores the importance of converting the carboxylic acid to a more reactive intermediate to facilitate reactions with nucleophiles. google.com

Functionalization at the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring, while having low nucleophilicity, can be functionalized through alkylation and acylation reactions, which are crucial for modifying the electronic and steric properties of the indole core. researchgate.net

N-Alkylation of indoles is a challenging but important transformation. The intrinsic preference for alkylation at the C3 position often complicates selective N-alkylation. nih.gov To overcome this, various strategies have been devised. One approach involves a two-step, one-pot procedure: N-alkylation of an indoline (B122111) precursor followed by oxidation to the N-alkylated indole. nih.gov This has been achieved efficiently using an iron catalyst for the alkylation step and a FeBr₃/TEMPO system for the oxidation. nih.gov Copper-catalyzed methods have also been developed, using N-tosylhydrazones as alkylating agents in the presence of copper iodide and a phosphine (B1218219) ligand to yield N-alkylated indoles. rsc.org Metal-free reductive N-alkylation has been accomplished using aldehydes as the alkylating agent and triethylsilane (Et₃SiH) as the reductant, offering a simple procedure with wide functional group tolerance. acs.org

N-Acylation introduces an acyl group onto the indole nitrogen, often serving as a protective group or as a key structural motif in bioactive molecules. nih.gov While challenging due to the nitrogen's low nucleophilicity, several effective methods exist. researchgate.net A classic approach involves deprotonating the indole with a strong base like potassium hydroxide (B78521) in DMSO to form the highly reactive indolyl anion, which is then trapped with an acylating agent like acetic anhydride. tandfonline.com More modern protocols include the use of thioesters as a stable acyl source in the presence of Cs₂CO₃ at high temperatures. nih.gov Another innovative method is the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), which occurs in a single flask under mild conditions. nih.gov Additionally, one-pot procedures using acyl peroxides as both an oxidant and an acyl source have been reported for the simultaneous N-acylation and C3-functionalization of indoles. rsc.org

| Functionalization | Method | Catalyst/Reagents | Reagent Type | Yield | Reference |

| N-Alkylation | Iron-Catalyzed | (Cyclopentadienone)iron complex | Alcohols | 31-90% | nih.gov |

| Copper-Catalyzed | CuI, P(p-tolyl)₃, KOH | N-Tosylhydrazones | Moderate to Good | rsc.org | |

| Metal-Free Reductive | Et₃SiH | Aldehydes | - | acs.org | |

| N-Acylation | Base-Mediated | KOH, DMSO | Acetic Anhydride | 65% (for indole) | tandfonline.com |

| Dehydrogenative Coupling | TPAP | Primary Alcohols | - | nih.gov | |

| Thioester Coupling | Cs₂CO₃ | Thioesters | 62% | nih.gov | |

| Oxidative Acylation | Acyl Peroxides | Acyl Peroxides | Good | rsc.org |

This table provides a summary of selected N-alkylation and N-acylation protocols for indoles, showcasing the diversity of available synthetic strategies.

N-Sulfonation and Related Protective Group Strategies

In the synthesis of complex molecules containing an indole moiety, the protection of the indole nitrogen is often a crucial step to prevent undesired side reactions and to direct the regioselectivity of subsequent transformations. The acidic N-H proton of indoles can interfere with various reagents, and its substitution with a suitable protecting group can modulate the electronic properties of the indole ring.

While a variety of protecting groups are available for indoles, sulfonyl groups, such as the p-toluenesulfonyl (tosyl) and phenylsulfonyl groups, are commonly employed due to their strong electron-withdrawing nature. This property significantly deactivates the indole ring towards electrophilic attack, thereby protecting the C2 and C3 positions. The introduction of a sulfonyl group onto the indole nitrogen is typically achieved by reacting the indole with the corresponding sulfonyl chloride in the presence of a base.

Although direct N-sulfonation of this compound has not been extensively documented in the literature, the general principles of indole N-protection are applicable. The presence of the carboxylic acid group at the C3 position might necessitate careful selection of reaction conditions to avoid undesired side reactions. For instance, the acidic proton of the carboxylic acid could compete with the N-H proton (in the parent indole) for the base, requiring stoichiometric adjustments.

In related systems, primary sulfonamides are synthesized by reacting sulfonyl chlorides with ammonia (B1221849) or an ammonia surrogate, followed by a deprotection step if necessary. acs.org The protection of sulfonamides themselves can be achieved using various methods, highlighting the versatility of the sulfonyl functional group in organic synthesis. acs.org The removal of sulfonyl protecting groups from the indole nitrogen typically requires strong reducing agents or harsh basic conditions, which is a consideration when planning a synthetic route.

Electrophilic and Nucleophilic Functionalization of the Indole Ring System

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For indole derivatives, site-selective C-H functionalization allows for the introduction of various substituents at specific positions of the indole core.

C2-Functionalization:

The C2 position of the indole ring is the next most nucleophilic site after C3. In the case of 3-substituted indoles, electrophilic attack often occurs at C2. For indole-3-carboxylic acids that are not substituted on the nitrogen, palladium-catalyzed C-H arylation with aryl iodides has been shown to proceed with decarboxylation to yield C2-arylated indoles. nih.govnih.gov This suggests that the carboxylic acid group can act as a transient directing group before being eliminated. For N-substituted indoles like this compound, direct C2-functionalization without decarboxylation would be the expected pathway, although specific examples for this exact substrate are not prevalent in the literature. It is established that with a suitable directing group at the C3-position, a metallacycle can form after C-H activation, leading to C2-functionalization. nih.gov

C4, C5, and C6-Functionalization:

Functionalization of the benzenoid ring of the indole nucleus (C4, C5, C6, and C7 positions) is more challenging due to the lower reactivity of these positions compared to the pyrrole (B145914) ring. However, the use of directing groups can enable site-selective C-H activation at these positions. nih.gov

C4-Functionalization: The C4 position is of particular interest as C4-substituted indoles are found in numerous bioactive compounds. sci-hub.ru Palladium-catalyzed C4-arylation has been achieved in N-protected 3-acetylindoles, demonstrating that a substituent at the C3 position can direct functionalization to the C4 position. nih.gov For 1-benzyl-1H-indole-3-carbaldehyde derivatives, C4-alkenylation has been reported. nih.gov These examples suggest that the carboxylic acid group in this compound could potentially direct C-H functionalization to the C4 position under appropriate catalytic conditions.

C5 and C6-Functionalization: While less common than C4-functionalization, methods for the selective functionalization of the C5 and C6 positions have been developed, often relying on specific directing group strategies. The electronic nature of substituents on the indole ring can also influence the regioselectivity of these reactions. For instance, the presence of a chloro substituent at the C6 position has been shown to have a negative effect on the reactivity of the substrate in C4-alkenylation reactions. nih.gov

The N-phenyl group of this compound provides an additional handle for chemical modification through electrophilic and nucleophilic substitution reactions on the phenyl ring. The reactivity of this ring is influenced by the indole nucleus, which acts as an electron-donating substituent.

Electrophilic Aromatic Substitution:

The indole moiety attached to the phenyl ring will direct incoming electrophiles primarily to the ortho and para positions of the phenyl ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be envisaged on the N-phenyl ring, provided the reaction conditions are compatible with the indole and carboxylic acid functionalities. The choice of catalyst and reaction conditions is crucial to avoid undesired reactions on the more reactive indole nucleus.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the N-phenyl ring is also a viable strategy for introducing new functional groups. libretexts.orgyoutube.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) on the phenyl ring to activate it towards nucleophilic attack. libretexts.org Therefore, to functionalize the N-phenyl ring of this compound via SNA, it would likely be necessary to first introduce an electron-withdrawing group onto the ring through an electrophilic substitution reaction. The reaction would then proceed by the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of a leaving group. libretexts.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 1h Indole 3 Carboxylic Acid Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 1-Phenyl-1H-indole-3-carboxylic acid and its derivatives, ¹H and ¹³C NMR provide exhaustive information on the molecular framework, while ¹⁵N NMR can offer insights into the electronic environment of the indole (B1671886) nitrogen.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often around 12 δ, though its position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.pub Protons on the indole and phenyl rings resonate in the aromatic region (typically 7.0-8.5 ppm). Specific assignments can be made based on their multiplicity and coupling constants. For instance, the proton at the C2 position of the indole ring often appears as a characteristic singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carboxyl carbon is highly deshielded and appears in the 165-185 δ range. pressbooks.publibretexts.org Carbons of the aromatic rings appear between approximately 110 and 140 δ. The specific chemical shifts help to confirm the substitution pattern on both the indole and phenyl rings. For example, in a related derivative, 3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, indole and phenyl CH carbons appeared as eight signals between 102.35 and 129.05 ppm. mdpi.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen atom of the indole ring. The chemical shift of the indole nitrogen is sensitive to the substituent at the N1 position, providing direct evidence for the N-phenyl substitution.

Interactive Table: Expected NMR Chemical Shifts (δ, ppm) for this compound Moiety.

| Atom | Type | Expected Chemical Shift (ppm) | Typical Multiplicity (¹H NMR) | Notes |

|---|---|---|---|---|

| COOH | ¹H | ~12.0 | broad singlet | Position is concentration and solvent dependent. pressbooks.publibretexts.org |

| Indole & Phenyl H | ¹H | 7.0 - 8.5 | multiplet, doublet, triplet | Specific shifts and coupling patterns depend on substitution. |

| Indole C2-H | ¹H | ~7.7 - 8.0 | singlet | Characteristic proton on the indole ring. |

| COOH | ¹³C | 165 - 185 | - | Downfield shift characteristic of carboxyl carbons. pressbooks.publibretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₁₁NO₂), the expected exact mass is 237.07898 Da. HRMS techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can confirm this molecular formula with high precision, typically within 5 ppm.

Beyond molecular weight confirmation, MS/MS fragmentation analysis elucidates the structural connectivity. The fragmentation pattern of indole-3-carboxylic acid derivatives often involves characteristic losses. A primary fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylic acid group, followed by further fragmentation of the indole ring system. The analysis of these fragment ions helps to confirm the presence of the carboxylic acid and the integrity of the core indole structure.

Infrared (IR) Spectroscopy for Advanced Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. For this compound, the IR spectrum is dominated by features of the carboxylic acid and the aromatic rings.

The most characteristic absorption is the O-H stretch of the carboxylic acid, which appears as a very broad band spanning from 2500 to 3300 cm⁻¹. pressbooks.publibretexts.org This broadening is a result of extensive hydrogen bonding, which often leads to the formation of dimers in the solid state. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Its exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter absorbing at a lower frequency (around 1710 cm⁻¹). pressbooks.publibretexts.org Conjugation with the indole ring system can also lower the C=O stretching frequency. libretexts.org Additional significant peaks include C=C stretching vibrations for the aromatic rings in the 1500-1600 cm⁻¹ region and C-H bending vibrations.

Interactive Table: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O stretch | 1710 - 1760 | Strong |

| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium to Strong |

| Indole Ring | N-H bend (if unsubstituted) | ~1500 - 1600 | Medium |

X-ray Crystallography for Detailed Solid-State Structural Determination and Conformation

The analysis also details the relative orientation of the phenyl ring with respect to the indole plane. The planarity of the indole ring system and the torsion angles involving the N-phenyl and C-carboxyl substituents are determined with high precision. These parameters are crucial for understanding intermolecular interactions, such as π-π stacking, which often play a significant role in the crystal packing. mdpi.com For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid confirmed its crystallization in the monoclinic system and the formation of cyclic dimers via double hydrogen bonds. mdpi.com

Chiroptical Spectroscopy for Stereochemical Characterization of Enantiomerically Pure Derivatives

While this compound itself is achiral, many of its derivatives can be chiral, necessitating methods to determine their absolute stereochemistry. Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful method for this purpose. researchgate.net These techniques measure the differential absorption of left- and right-circularly polarized light. researchgate.net

For enantiomerically pure chiral carboxylic acid derivatives, experimental ECD and VCD spectra can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. However, a known challenge in the chiroptical analysis of carboxylic acids is their tendency to form aggregates like dimers through hydrogen bonding, which can complicate spectral interpretation. nih.gov This issue can often be mitigated by converting the carboxylic acid to its corresponding salt (e.g., sodium salt) or anhydride before measurement, which simplifies the analysis. nih.gov Alternatively, chiral NMR solvating agents can be employed to differentiate enantiomers directly in the NMR spectrum. nih.gov

Computational and Theoretical Investigations of 1 Phenyl 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of 1-Phenyl-1H-indole-3-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Structure and Reactivity: A comprehensive analysis of the electronic structure provides insights into the molecule's stability and reactivity. For related indole (B1671886) derivatives like indole-3-acetic acid (I3AA) and indole-2-carboxylic acid (ID2CA), DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to optimize molecular geometry and analyze electronic properties in both gas phase and in various solvents. mdpi.comresearchgate.net Such studies on this compound would reveal how the N-phenyl substituent influences the electron distribution across the indole ring and carboxylic acid group compared to its unsubstituted counterparts.

Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's electronic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be located over the electron-rich indole ring, while the LUMO would likely be distributed over the phenyl and carboxyl groups, indicating sites prone to nucleophilic and electrophilic attack, respectively. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the carboxylic acid would be regions of high negative potential. mdpi.com

Spectroscopic Properties: DFT calculations can accurately predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This is invaluable for interpreting and assigning the bands in experimentally obtained spectra, such as confirming the characteristic C=O stretching of the carboxylic acid and the N-H stretching of the indole ring. mdpi.comresearchgate.net

Table 1: Overview of Quantum Chemical Calculation Methods and Their Applications

| Calculation Method/Theory | Predicted Properties | Purpose |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, total energy, electronic properties. scispace.com | Provides a foundational understanding of the molecule's most stable three-dimensional shape and intrinsic stability. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital distribution. nih.gov | Predicts chemical reactivity, kinetic stability, and identifies sites for electrophilic/nucleophilic reactions. |

| Molecular Electrostatic Potential (MEP) | Electron density and potential mapping. mdpi.com | Visualizes charge distribution to predict how the molecule will interact with other charged species or receptors. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, hyperconjugation. researchgate.net | Elucidates stabilizing intramolecular interactions and charge delocalization pathways. |

| Vibrational Frequency Analysis | Theoretical IR and Raman spectra. researchgate.net | Aids in the interpretation and assignment of experimental spectroscopic data. |

| pKa Calculation | Acid dissociation constant. semanticscholar.org | Predicts the ionization state of the carboxylic acid group at different pH values, which is crucial for its biological activity and solubility. |

Molecular Docking Simulations for Exploring Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of a ligand's activity.

For this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the interaction. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Based on the activities of structurally similar indole carboxylic acids, potential targets for this compound could include:

Angiotensin II (AT1) Receptor: Derivatives of indole-3-carboxylic acid have been designed as AT1 receptor antagonists for the treatment of hypertension. nih.gov

Cyclooxygenase (COX) Enzymes: Many indole derivatives, famously Indomethacin, are potent inhibitors of COX enzymes, which are involved in inflammation. ajchem-a.commdpi.com

Pim-1 Kinase: This enzyme is a target for cancer therapy, and indole derivatives have been studied as potential inhibitors. nih.gov

3C-like Protease (3CLpro): This viral enzyme is a key target for antiviral drugs, and indole-based compounds have been investigated as inhibitors. nih.gov

A typical docking simulation would reveal key molecular interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Tyrosine), and hydrophobic or π-π stacking interactions involving the indole and phenyl rings with nonpolar residues in the binding pocket. mdpi.comnih.gov The results are often expressed as a binding energy or docking score, where a lower energy value suggests a higher binding affinity. chemmethod.com

Table 2: Potential Protein Targets for this compound Based on Related Compounds

| Potential Protein Target | Therapeutic Area | Key Interactions Observed with Similar Ligands |

|---|---|---|

| Angiotensin II Receptor (AT1) | Antihypertensive nih.gov | Interaction with specific residues in the receptor pocket, comparable to losartan (B1675146). nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory ajchem-a.com | Hydrogen bonding with residues like ARG120 and TYR355 in the active site. ajchem-a.com |

| Pim-1 Kinase | Anticancer nih.gov | Hydrogen bonding with the hinge region residue Glu121 is considered vital. nih.gov |

| Estrogen Receptor Alpha (ER-α) | Anticancer (Breast) eurekaselect.compensoft.net | Interaction with key amino acids within the ligand-binding domain. eurekaselect.compensoft.net |

| SARS-CoV 3CLpro | Antiviral nih.gov | Interactions within the enzyme's active site, which is crucial for viral replication. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules and guide the design of more effective compounds.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Dataset Preparation: Assembling a set of structurally related molecules with experimentally measured biological activities (e.g., IC50 values). nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links the descriptors to the activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These methods use 3D grid-based steric and electrostatic fields to generate predictive models. For a series of pim-1 inhibitors based on an indole scaffold, CoMFA and CoMSIA models were successfully developed to understand the structural requirements for activity. nih.gov Such models for this compound derivatives could reveal the importance of the spatial arrangement of bulky groups, hydrogen bond donors/acceptors, and hydrophobic regions for optimal biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms in the complex over time (typically nanoseconds), providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. chemmethod.com

For this compound, an MD simulation could be performed on a promising complex identified through docking. nih.gov Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value indicates that the complex has reached equilibrium and the binding is stable. nih.govpensoft.net

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein or ligand are the most flexible. It can highlight regions of the protein that move to accommodate the ligand. nih.govpensoft.net

Hydrogen Bond Analysis: This tracks the formation and breaking of specific hydrogen bonds throughout the simulation, revealing which interactions are most persistent and crucial for stable binding. mdpi.com

MD simulations are essential for refining docking results and confirming the stability of key interactions, providing a more realistic representation of the binding event in a physiological environment. chemmethod.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (for research screening, non-clinical interpretation)

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetics or toxicity. nih.govnih.gov Numerous online platforms and software (e.g., SwissADME, pkCSM, ADMETlab) can predict these properties based solely on the molecule's 2D structure. nih.govresearchgate.net

For this compound, these tools would predict a range of crucial parameters for research screening purposes:

Table 3: Key In Silico ADME/Tox Parameters and Their Significance for Research Screening

| Parameter | Predicted Property | Significance in Non-Clinical Research Screening |

|---|---|---|

| Absorption | ||

| Lipophilicity (logP) | The compound's affinity for a lipid vs. aqueous environment. | Influences solubility, permeability, and plasma protein binding. An optimal range is typically sought. |

| Water Solubility (logS) | The extent to which the compound dissolves in water. | Crucial for formulation and absorption. Poor solubility can hinder bioavailability. |

| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed from the gut. | Predicts how well the compound will be absorbed after oral administration. |

| Caco-2 Permeability | An indicator of permeability across the intestinal wall. | Models the rate and extent of absorption across the gut epithelium. |

| P-glycoprotein (P-gp) Substrate | Whether the compound is a substrate for this major efflux transporter. | If a substrate, the compound may be actively pumped out of cells, reducing absorption and brain penetration. |

| Distribution | ||

| Plasma Protein Binding (PPB) | The extent to which the compound binds to proteins in the blood. | Affects the free concentration of the drug available to act on its target. High binding can limit efficacy. japsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Likelihood of the compound crossing into the central nervous system. | Desirable for CNS targets, undesirable for peripherally acting drugs to avoid side effects. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). japsonline.com | Inhibition can lead to dangerous drug-drug interactions. |

| Excretion | ||

| Total Clearance | A measure of the body's efficiency in eliminating the compound. researchgate.net | Predicts the rate of removal from the body, influencing dosing frequency. |

| Toxicity | ||

| AMES Toxicity | Potential to cause DNA mutations (mutagenicity). | An early flag for potential carcinogenicity. |

| Hepatotoxicity | Potential to cause liver damage. japsonline.com | A common reason for drug failure in later stages. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | A set of rules based on molecular weight, logP, H-bond donors, and acceptors. | Provides a general assessment of whether a compound has properties consistent with orally active drugs. researchgate.net |

These computational predictions allow researchers to prioritize compounds with more promising ADME profiles for further experimental investigation and to identify potential liabilities, such as poor absorption or potential for drug-drug interactions, early in the discovery process. nih.gov

Mechanistic and Preclinical Biological Research of 1 Phenyl 1h Indole 3 Carboxylic Acid Derivatives Excluding Clinical Human Data

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 1-phenyl-1H-indole-3-carboxylic acid have been the subject of various preclinical investigations to understand their interactions with key enzymes involved in metabolic, epigenetic, and infectious disease pathways. These studies provide foundational knowledge about their potential mechanisms of action at a molecular level.

AMP-activated protein kinase (AMPK) is a critical enzyme that functions as a cellular energy sensor. nih.gov Its activation is a key regulatory point in metabolism. nih.gov Small molecule activators of AMPK are of significant interest for their potential in addressing metabolic disorders.

Research has identified direct activators of AMPK, including derivatives related to the indole-3-carboxylic acid scaffold. For instance, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) has been characterized as a direct AMPK activator. acs.org The mechanism of activation for many small molecules involves binding to an allosteric site on the AMPK complex, known as the ADaM (allosteric drug and metabolism) site. acs.org This binding can have dual effects: direct allosteric activation of the kinase and protection of a key threonine residue (Thr172) on the α-subunit from dephosphorylation, which is crucial for maintaining the enzyme's active state. acs.org

Structural studies have shown that despite different core structures, various allosteric activators bind at the ADaM site and their core scaffolds superimpose well. acs.org The interaction often involves key hydrogen bonds. For example, the hydroxyl groups on certain activators are considered important for their interaction with AMPK. acs.org The activation of AMPK by some compounds is also dependent on the phosphorylation of Ser108 in the β1 regulatory subunit, a process that can be initiated by the autophagy-related kinase ULK1 under conditions of metabolic stress. researchgate.net This suggests a complex regulatory mechanism where phosphorylation events can sensitize AMPK to allosteric drugs. researchgate.net

Table 1: AMPK Activator and its Mechanistic Details

| Compound | Mechanism of Action | Key Structural Feature |

|---|---|---|

| 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) | Direct allosteric activator; Protects Thr172 from dephosphorylation. acs.org | Binds to the ADaM site; Hydroxyl group is important for interaction. acs.org |

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. mdpi.com By removing acetyl groups from histone and non-histone proteins, they play a significant role in chromatin remodeling and gene expression. mdpi.comnih.gov The carboxylic acid class of HDAC inhibitors, which includes compounds like sodium butyrate (B1204436) and valproic acid, was among the first to be investigated. nih.gov

Derivatives of indole-3-butyric acid have been developed and identified as potent HDAC inhibitors. nih.gov Structural modifications to an initial indole-3-butyric acid derivative led to the synthesis of a molecule, designated I13, with significant inhibitory activity against several HDAC isoforms. nih.gov This compound demonstrated low nanomolar IC50 values against HDAC1, HDAC3, and HDAC6. nih.gov The general structure of HDAC inhibitors includes a metal-binding group, a linker, and a capping group, and modifications to these parts can tune the inhibitory profile. nih.gov For example, introducing a 2-substituted phenylquinoline-4-carboxylic acid group to the cap moiety has been explored to create novel HDAC inhibitors. frontiersin.org

Table 2: HDAC Inhibition Profile of Compound I13

| Compound | Target HDAC Isoform | IC50 (nM) |

|---|---|---|

| I13 (Indole-3-butyric acid derivative) | HDAC1 | 13.9 nih.gov |

| HDAC3 | 12.1 nih.gov | |

| HDAC6 | 7.71 nih.gov |

N-methyltryptophan oxidase (MTOX) is a flavoenzyme found in Escherichia coli that catalyzes the oxidative demethylation of N-methyl-L-tryptophan. nih.gov The enzyme can also oxidize other secondary amino acids, though typically at slower rates. nih.gov The reaction mechanism is described as a modified ping-pong mechanism. nih.gov In this process, the substrate binds to the oxidized enzyme, leading to the reduction of the enzyme's flavin cofactor and the formation of an imino acid product. nih.gov Oxygen then binds to the reduced enzyme before the product is released. nih.gov Kinetic studies have shown that the reductive half-reaction, where the enzyme is reduced by the substrate, can be the rate-limiting step during turnover with certain substrates like sarcosine. nih.gov

The bacterial fatty acid biosynthesis pathway (FAS-II) is an essential pathway for bacteria and presents a promising target for new antimicrobial drugs. mdpi.comnih.gov This pathway involves several enzymes, including β-ketoacyl-ACP reductase (FabG). mdpi.comnih.gov FabG is responsible for the NADPH-dependent reduction of β-ketoacyl-ACP, a key step in the fatty acid elongation cycle. mdpi.comnih.gov The enzyme is highly conserved and essential for many pathogens. mdpi.com

While specific studies on this compound derivatives targeting FabG are not detailed in the provided results, the broader class of indole-containing compounds has been identified as inhibitors of other enzymes in the FAS-II pathway, such as FabH. nih.gov The general principle of FAS-II inhibition involves targeting any of the essential enzymes in the pathway, leading to the disruption of bacterial membrane synthesis. nih.gov

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and it is a validated target for antibiotics. While the search results did not provide specific information on the interaction of this compound derivatives with DNA gyrase, this remains an area of interest for antimicrobial research.

Lanosterol-14 Alpha Demethylase (CYP51): This enzyme is a key player in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govwikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol, a critical checkpoint in the pathway. wikipedia.org An in silico docking study screened sixty plant-derived molecules for their potential to inhibit Candida albicans CYP51. researchgate.net Among the tested compounds, indole-3-butyric acid was found to interact with the LYS143 residue of the enzyme, an interaction similar to that of the known antifungal drug ketoconazole. researchgate.net This suggests a potential mode of action for this class of compounds as CYP51 inhibitors, although this is based on computational modeling and requires experimental validation. researchgate.net

HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus. nih.govnih.gov It converts the viral single-stranded RNA into double-stranded DNA. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to a hydrophobic pocket near the enzyme's active site. nih.gov This binding is noncompetitive and does not prevent the binding of the nucleotide substrate but blocks the chemical step of DNA polymerization, leading to the formation of a nonproductive enzyme-DNA-nucleotide complex. nih.gov

Research into dual inhibitors targeting both RT and HIV-1 integrase (IN) has explored various chemical scaffolds, including those containing an indole (B1671886) nucleus. nih.gov For certain indole-based compounds, substitutions at specific positions were found to be critical for activity. For example, halogenation of an N1-benzyl group was shown to enhance IN inhibition. nih.gov Conversely, substitution at the indole C3 position with a halogen tended to reduce RT inhibitory activity while slightly improving anti-IN potency. nih.gov This highlights the sensitive structure-activity relationship for these derivatives in targeting HIV-1 enzymes. nih.gov

Receptor Binding and Signaling Pathway Modulation

Angiotensin II Receptor (AT1 subtype) Affinity and Antagonism Studies

Derivatives of indole-3-carboxylic acid have been identified as a promising class of Angiotensin II (AII) receptor antagonists. The renin-angiotensin system is a critical regulator of blood pressure, and its primary effector, AII, exerts its physiological effects by binding to the Angiotensin II Type 1 (AT1) receptor. nih.govnih.gov Blockade of this receptor is a well-established therapeutic strategy for hypertension. nih.gov

Recent research has focused on the molecular design and synthesis of novel indole-3-carboxylic acid derivatives as AT1 receptor antagonists. nih.gov A 2023 study presented a new series of these compounds, which were evaluated for their binding affinity to the AT1 receptor through radioligand binding studies using [¹²⁵I]-angiotensin II. nih.gov The results revealed that these novel derivatives exhibit high nanomolar affinity for the AT1 receptor, with potency comparable to established pharmaceuticals like losartan (B1675146). nih.gov

In vivo studies on spontaneously hypertensive rats further demonstrated the therapeutic potential of these compounds. Oral administration of these indole-3-carboxylic acid derivatives led to a significant reduction in blood pressure. nih.gov One of the lead compounds produced a maximum decrease in blood pressure of 48 mm Hg at a dose of 10 mg/kg, and this antihypertensive effect was sustained for 24 hours, outperforming losartan in duration of action. nih.gov The structural basis for the activity of such antagonists often involves an acidic group, like the carboxylic acid or a bioisosteric equivalent such as a tetrazole ring, which plays a key role in binding to the receptor. nih.govresearchgate.net

Table 1: AT1 Receptor Antagonism of Indole-3-Carboxylic Acid Derivatives

| Compound Class | Target Receptor | Key Findings | Reference Compound | In Vivo Effect |

|---|---|---|---|---|

| Indole-3-carboxylic acid derivatives | Angiotensin II Receptor Type 1 (AT1) | High nanomolar binding affinity. nih.gov | Losartan | Significant and sustained blood pressure reduction in hypertensive rats. nih.gov |

Cannabinoid Receptor Agonism (where applicable to N-phenyl indoles)

The N-phenyl indole scaffold is a core component of certain synthetic cannabinoids, particularly within the aminoalkylindole class. These compounds are known to act as agonists at cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in a multitude of physiological processes. frontiersin.org While structurally distinct from classical cannabinoids like THC, aminoalkylindoles can exhibit high affinity and potency at these receptors. wikipedia.org

A prominent example of an aminoalkylindole is WIN 55,212-2, which is a potent full agonist at the CB1 receptor (Kᵢ = 1.9 nM) and also demonstrates high affinity for the CB2 receptor. wikipedia.orgnih.gov Its affinity for CB1 is significantly higher than that of THC. wikipedia.org The structure of WIN 55,212-2 features a morpholinoethyl group at the N-1 position of the indole ring and a naphthoyl group at the C-3 position, rather than a carboxylic acid. wikipedia.org However, the general class of 3-(1-naphthoyl)indoles, to which WIN 55,212-2 belongs, are classified as CB1 receptor agonists. wikipedia.org

The interaction of these ligands with cannabinoid receptors can trigger various signaling pathways, including the activation of p42 and p44 MAP kinase. wikipedia.org Research into aminoalkylindoles has shown that modifications to the indole nucleus or the N-1 substituent can significantly influence receptor selectivity and activity. For instance, some newer aminoalkylindoles have been found to display significant selectivity for the CB2 receptor. researchgate.net While direct studies on the cannabinoid receptor affinity of this compound itself are limited in the provided results, the established activity of related N-substituted indole structures like the aminoalkylindoles highlights the potential of this chemical space to interact with the cannabinoid system. wikipedia.orgresearchgate.net It's important to note that some effects of WIN 55,212-2 on sensory neurons have been observed to be independent of CB1 and CB2 receptors, suggesting actions at other, yet unidentified, cation channels. nih.gov

Table 2: Cannabinoid Receptor Affinity of a Representative Aminoalkylindole

| Compound | Receptor Target | Affinity (Kᵢ) | Receptor Action | Reference |

|---|---|---|---|---|

| WIN 55,212-2 | CB1 | 1.9 nM | Full Agonist | wikipedia.org |

| WIN 55,212-2 | CB2 | High affinity (moderate selectivity for CB2 over CB1 reported in some studies) | Agonist | researchgate.net |

In Vitro Cellular Activity Profiles and Mechanistic Investigations

Anti-Cancer Cell Line Growth Inhibition and Apoptosis Induction (Mechanistic Studies)

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry and has formed the basis for numerous anti-cancer agents. nih.gov Derivatives of this compound have been investigated for their cytotoxic and pro-apoptotic effects across a variety of cancer cell lines.

One line of research has explored conjugates of indole-3-carboxylic acid with other bioactive molecules. For example, an indole-3-carboxylic acid conjugate of the sesquiterpene melampomagnolide-B (MMB) demonstrated remarkable growth inhibition against a panel of human hematological and solid tumor cell lines, with GI₅₀ values in the nanomolar range. nih.gov Specifically, this conjugate, designated 7k, showed GI₅₀ values between 0.04-0.28 µM against leukemia cell lines and 0.04-0.61 µM against the majority of solid tumor cell lines tested. nih.gov

The mechanisms underlying the anti-cancer activity of indole derivatives are diverse. They are known to induce apoptosis, or programmed cell death, which is a preferred mechanism for eliminating cancer cells without causing inflammation. nih.gov Indole derivatives can trigger apoptosis by inhibiting anti-apoptotic proteins like Mcl-1 and Bcl-2. mdpi.com For instance, tricyclic 2-indole carboxylic acid inhibitors have been developed that show single-digit nanomolar binding affinity to Mcl-1, a key survival protein for many cancers. nih.gov Furthermore, indole-based compounds can inhibit other critical cellular targets involved in cell proliferation, such as tubulin, topoisomerases, and various kinases. nih.govmdpi.com

A recent study demonstrated that indole-3-carboxylic acid can enhance the anti-cancer potency of the conventional chemotherapy drug doxorubicin (B1662922) (DOX) in colorectal cancer (CRC) cells. researchgate.net In LS180 colon cancer cells, indole-3-carboxylic acid amplified DOX-induced cellular senescence, a state of irreversible growth arrest. researchgate.net This was accompanied by an inhibition of cell proliferation and cell cycle arrest, suggesting a synergistic therapeutic potential. researchgate.net

Table 3: Anti-Cancer Activity of Indole-3-Carboxylic Acid Derivatives

| Derivative Type | Cancer Cell Line(s) | Key Mechanistic Findings | GI₅₀ / IC₅₀ Values |

|---|---|---|---|

| Indole-3-carboxylic acid conjugate (7k) | NCI-60 Panel (Leukemia & Solid Tumors) | Growth inhibition. nih.gov | 0.04-0.61 µM. nih.gov |

| Indole-3-carboxylic acid | Colorectal Cancer (LS180) | Enhances doxorubicin-induced cellular senescence, inhibits proliferation, promotes cell cycle arrest. researchgate.net | Not reported alone, studied as a combination agent. researchgate.net |

| Tricyclic 2-indole carboxylic acids | Various | Potent and selective inhibition of the anti-apoptotic protein Mcl-1. nih.gov | Single-digit nanomolar binding affinity. nih.gov |

| N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Cytotoxicity, potential apoptosis induction. mdpi.com | Compound 4e showed an average IC₅₀ of 2 µM. mdpi.com |

Antimicrobial and Antifungal Activity Mechanisms

Derivatives of this compound have shown significant potential as novel antimicrobial and antifungal agents, addressing the critical public health issue of antimicrobial resistance. nih.govnih.gov

One successful strategy involves the conjugation of the indole-3-carboxylic acid moiety with peptides. A library of dipeptide conjugates of indole-3-carboxylic acid demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with activities comparable to the standard drug ciprofloxacin. nih.gov These conjugates also displayed potent activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov For example, specific conjugates were found to be twice as effective as the standard antifungal fluconazole (B54011) against C. albicans. nih.gov

Another approach involves the synthesis of α,ω-di(indole-3-carboxamido)polyamine derivatives. These molecules have been shown to possess intrinsic antimicrobial activity and, importantly, can act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacteria. nih.gov The mechanism for this activity is believed to involve the disruption of the bacterial membrane. nih.gov One particular analogue demonstrated the ability to disrupt the membrane of both S. aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov

Furthermore, the indole nucleus is often hybridized with other heterocyclic rings known for their biological activities, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole. Indole derivatives substituted with these moieties have been shown to possess a broad spectrum of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against various bacteria and fungi, including the resistant species MRSA and Candida krusei. nih.gov The mechanism of resistance in some bacteria, such as the NorA efflux pump in S. aureus, is a potential target for such compounds. nih.gov

Table 4: Antimicrobial and Antifungal Efficacy of Indole-3-Carboxylic Acid Derivatives

| Derivative Class | Target Organism(s) | Mechanism of Action | Efficacy (MIC/EC₅₀) |

|---|---|---|---|

| Indole-3-carboxylic acid-dipeptide conjugates | S. aureus, E. coli, C. albicans, A. niger | Not fully elucidated, potent inhibition of growth. nih.gov | MIC against C. albicans as low as 50 μg/mL. nih.gov |

| Indole-3-carboxamido-polyamine conjugates | S. aureus, MRSA, P. aeruginosa, A. baumannii, C. neoformans | Bacterial membrane disruption; antibiotic potentiation. nih.gov | MIC ≤ 0.28 µM for lead compound against several species. nih.gov |

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum inhibition. nih.gov | MIC values ranging from 3.125-50 µg/mL. nih.gov |

Antiviral Properties and Underlying Mechanisms

The indole scaffold is a key component in several antiviral agents, acting through diverse mechanisms to inhibit viral replication. nih.govnih.gov Research into derivatives of this compound has revealed promising antiviral activity, particularly against emerging viral threats.

A notable study investigated a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, for its activity against SARS-CoV-2. nih.govactanaturae.runih.gov This compound demonstrated potent and specific antiviral action in vitro. nih.govactanaturae.ru At a concentration of 52.0 μM, it completely inhibited the replication of the SARS-CoV-2 virus. nih.govactanaturae.ru The compound exhibited a high selectivity index (SI = 78.6) and a half-maximal inhibitory concentration (IC₅₀) of 1.84 μM (1.06 µg/mL). actanaturae.ru Mechanistically, its activity was linked to interferon-inducing properties and the ability to suppress the formation of syncytia (cell fusion) induced by the SARS-CoV-2 spike protein by 89%. nih.govnih.gov

The mechanisms by which indole derivatives can exert antiviral effects are varied and target different stages of the viral life cycle. youtube.com These can include:

Entry and Fusion Inhibition: Some indole derivatives, like Arbidol, function by preventing the virus from entering the host cell and fusing with its membrane. nih.gov

Reverse Transcriptase (RT) Inhibition: RTIs are a crucial class of drugs for retroviruses like HIV. They block the function of the reverse transcriptase enzyme, which is essential for viral replication. nih.gov

Integrase Inhibition: Integrase is another key HIV enzyme that incorporates the viral DNA into the host genome. Indole derivatives have been designed as integrase inhibitors, representing a novel mode of action against HIV. nih.govfrontiersin.org

Protease Inhibition: Viral proteases are often required to process viral polyproteins into their functional forms. Inhibition of these enzymes prevents the maturation of new, infectious viral particles. nih.gov

The synthetic accessibility and potent activity of these indole-3-carboxylic acid derivatives make them promising candidates for the development of new antiviral therapies. nih.gov

Table 5: Antiviral Activity of an Indole-3-Carboxylic Acid Derivative

| Compound | Target Virus | Mechanism of Action | IC₅₀ | Selectivity Index (SI) |

|---|---|---|---|---|

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Inhibition of viral replication, suppression of spike protein-induced syncytia formation, interferon-inducing activity. nih.govnih.gov | 1.84 μM. actanaturae.ru | 78.6. actanaturae.ru |

Anti-inflammatory and Antioxidant Mechanisms

Derivatives of this compound have demonstrated significant anti-inflammatory and antioxidant activities in preclinical studies. These compounds engage with various molecular targets and pathways to mitigate inflammatory responses and oxidative stress.

One of the primary anti-inflammatory mechanisms involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.govmdpi.com By selectively targeting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com Molecular docking studies have further illuminated the binding modes of these derivatives within the COX-2 active site, suggesting a clear preference for this isoform over COX-1, which is associated with gastrointestinal side effects. nih.govmdpi.com

The anti-inflammatory effects are also mediated through the downregulation of pro-inflammatory cytokines. For instance, certain indole derivatives have been shown to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophage cell lines. chemrxiv.orgchemrxiv.org This cytokine-inhibitory potential points towards the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, a central regulator of immune and inflammatory responses. chemrxiv.orgmdpi.com Some indole derivatives have been observed to mitigate the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of inflammatory genes. nih.gov

In addition to their anti-inflammatory properties, these compounds exhibit robust antioxidant activity. This is achieved through both direct and indirect mechanisms. They can directly scavenge free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). chemrxiv.orgnih.gov The indole nucleus itself is known for its electron-donating properties, which contributes to its ability to neutralize these damaging species.

The table below summarizes the key anti-inflammatory and antioxidant mechanisms of this compound derivatives based on preclinical findings.

| Mechanism | Target/Pathway | Observed Effect | Reference |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | nih.govmdpi.com |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Downregulation of expression | chemrxiv.orgchemrxiv.org | |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of p65 translocation | nih.gov | |

| Inducible Nitric Oxide Synthase (iNOS) | Reduction in protein expression | chemrxiv.org | |

| Antioxidant | Reactive Oxygen Species (ROS) & Reactive Nitrogen Species (RNS) | Direct scavenging of free radicals | chemrxiv.orgnih.gov |

| Heme Oxygenase-1 (HO-1) | Upregulation of enzyme expression | nih.gov | |

| Superoxide Dismutase (SOD2) & NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Upregulation of enzyme expression | researchgate.net |

Neuroprotective Mechanisms and Cellular Pathways

The neuroprotective effects of this compound derivatives are multifaceted, involving a combination of antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov These compounds show promise in preclinical models of neurodegenerative diseases by targeting key pathological processes.

A significant aspect of their neuroprotective mechanism is the ability to counteract oxidative stress, which is a major contributor to neuronal damage in various neurological disorders. nih.gov By scavenging free radicals and boosting endogenous antioxidant defenses, these derivatives protect neurons from oxidative injury. mdpi.comnih.gov For example, in cellular models of neurotoxicity, indole derivatives have been shown to preserve cell viability in the presence of oxidative stressors like hydrogen peroxide (H₂O₂). nih.gov

In the context of Alzheimer's disease models, certain indole-phenolic derivatives have demonstrated the ability to interfere with the aggregation of amyloid-beta (Aβ) peptides. nih.gov They have been shown to promote the disaggregation of Aβ fragments, a key event in the pathogenesis of Alzheimer's. nih.gov This anti-aggregation property, combined with their antioxidant and chelating capabilities, positions them as potential multifunctional agents for neurodegenerative disease therapy. nih.gov

Furthermore, the anti-inflammatory properties of these derivatives play a crucial role in their neuroprotective effects. Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a common feature of many neurodegenerative conditions. researchgate.net By suppressing the production of inflammatory cytokines and enzymes like iNOS in microglial cells, these compounds can dampen the inflammatory environment in the brain and reduce neurodegeneration. researchgate.net For instance, the indole derivative NC009-1 has been shown to reduce microglia and astrocyte reactivity in a mouse model of Parkinson's disease. researchgate.net

The modulation of cellular signaling pathways is central to the neuroprotective actions of these compounds. They can influence pathways related to cell survival and apoptosis. By inhibiting pro-apoptotic signals and promoting pro-survival pathways, they help to prevent neuronal cell death. mdpi.com The activation of factors like brain-derived neurotrophic factor (BDNF), which supports synaptogenesis and neurogenesis, has also been associated with the neuroprotective effects of related compounds. mdpi.com

The table below outlines the key neuroprotective mechanisms and cellular pathways associated with this compound derivatives in preclinical research.

| Mechanism | Cellular Pathway/Target | Observed Effect | Reference |

| Antioxidant | Oxidative Stress | Protection against H₂O₂-induced cell death | nih.gov |

| Anti-amyloidogenic | Amyloid-β (Aβ) Aggregation | Promotion of Aβ fragment disaggregation | nih.gov |

| Anti-inflammatory | Microglial Activation | Reduction of pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α) | researchgate.net |

| NLRP3 Inflammasome | Suppression of activation | researchgate.net | |

| Neurogenesis & Synaptic Plasticity | Brain-Derived Neurotrophic Factor (BDNF) | Potential to improve levels (inferred from related compounds) | mdpi.com |

| Anti-apoptotic | Apoptosis Pathways | Prevention of neuronal apoptosis | mdpi.com |

Structure-Activity Relationship (SAR) and Pharmacophore Mapping in Preclinical Contexts

Structure-activity relationship (SAR) studies and pharmacophore mapping are essential for optimizing the therapeutic potential of this compound derivatives. These studies aim to identify the key structural features responsible for their biological activities and to guide the design of more potent and selective compounds.

For the anti-inflammatory activity, particularly the inhibition of COX-2, pharmacophore models have been developed. These models typically highlight the importance of specific chemical features, such as hydrogen bond acceptors, aromatic rings, and hydrophobic regions, and their spatial arrangement. nih.govmdpi.com A common pharmacophore model for COX-2 inhibitors includes two aromatic rings and a hydrogen bond acceptor feature. nih.gov The indole nucleus often serves as one of the aromatic features, while the phenyl group at the 1-position provides the second. The carboxylic acid group can act as a hydrogen bond acceptor. Modifications to these core structures, such as the introduction of different substituents on the phenyl and indole rings, can significantly impact the binding affinity and selectivity for COX-2. nih.govmdpi.com

In the context of neuroprotective activity, SAR studies have revealed the importance of both the indole core and the substituents on the phenyl ring. The nature and position of substituents can influence the compound's ability to cross the blood-brain barrier, as well as its antioxidant and anti-aggregating properties. researchgate.net For example, the lipophilicity of the molecule, which can be tuned by adding or modifying substituents, is a critical factor for brain penetration. uc.pt

Pharmacophore mapping for neuroprotective agents often identifies features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers. These features are crucial for interactions with various biological targets, including enzymes and receptors involved in neurodegenerative pathways.

The table below provides a summary of key SAR findings and pharmacophore features for this compound derivatives in preclinical studies.

| Biological Activity | Key Structural Features/Modifications | Impact on Activity | Pharmacophore Features | Reference |

| Anti-inflammatory (COX-2 Inhibition) | Phenyl and indole ring substituents | Influences binding affinity and selectivity | Two aromatic rings, one hydrogen bond acceptor | nih.govmdpi.com |

| Carboxylic acid group | Acts as a hydrogen bond acceptor | nih.gov | ||

| Neuroprotection | Substituents on phenyl and indole rings | Affects blood-brain barrier penetration and target interaction | Aromatic rings, hydrogen bond donors/acceptors, hydrophobic centers | researchgate.net |

| Lipophilicity of the molecule | Critical for brain penetration | uc.pt | ||

| 5-HT2C Receptor Antagonism | Pyridine-3-ylamide at the 3-position of the indole | High affinity and selectivity | N/A | nih.gov |

Advanced Research Applications of 1 Phenyl 1h Indole 3 Carboxylic Acid in Chemical Biology and Material Science

Utilization as a Versatile Chemical Building Block in Complex Molecular Synthesis

The 1-phenyl-1H-indole-3-carboxylic acid scaffold is a highly versatile platform in organic synthesis, primarily owing to the reactive sites on the indole (B1671886) ring and the carboxylic acid group. The presence of the N-phenyl group influences the electronic properties of the indole ring, which can be exploited for regioselective functionalization.

The carboxylic acid moiety at the C-3 position is a key functional handle for a variety of chemical transformations. It can be readily converted into esters, amides, and other derivatives, allowing for the attachment of diverse molecular fragments. researchgate.net For instance, coupling reactions with amino acids or peptides can lead to the synthesis of complex bio-conjugates. researchgate.net Furthermore, the indole ring itself can undergo electrophilic substitution reactions, although the N-phenyl group can alter the typical reactivity pattern observed in unsubstituted indoles.

Several synthetic strategies utilize indole-3-carboxylic acid and its derivatives as precursors. Palladium-catalyzed cross-coupling reactions are a common method for the C-H functionalization of indoles, allowing for the introduction of aryl groups at various positions. nih.gov The synthesis of N-substituted indole-3-carboxylic acid derivatives can be achieved through methods like the Ullmann-type intramolecular arylamination. nih.gov The Fischer indole synthesis is a classical method that can be employed to construct the core indole ring system from phenylhydrazine (B124118) and appropriate keto-acids, which can then be N-phenylated.

The following table summarizes some synthetic transformations involving the indole-3-carboxylic acid backbone, illustrating its utility as a building block.

| Transformation | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol, Acid catalyst | Indole-3-carboxylates | mdpi.com |

| Amidation | Amine, Coupling agents (e.g., EDC, HOBt) | Indole-3-carboxamides | mdpi.com |

| Decarboxylative Coupling | Aryl halide, Catalyst | C-3 arylated indoles | biosynth.com |

| Intramolecular Cyclization | Dihaloalkane, Base (e.g., NaH) | Fused heterocyclic systems | nih.gov |

| Direct Arylation | Aryl halide, Palladium catalyst | C-H arylated indoles | nih.gov |

These examples underscore the role of this compound and its parent structures as foundational elements for constructing a wide array of more complex molecules with potential applications in various fields of chemical research.

Development of Biochemical Probes and Molecular Research Tools

The indole nucleus is a common motif in biologically active molecules, and derivatives of this compound have been investigated for their potential to interact with various biological targets. This makes them attractive scaffolds for the design of biochemical probes and molecular tools to study cellular processes and disease mechanisms.

The ability to functionalize both the carboxylic acid group and the indole ring allows for the systematic modification of the molecule's structure to optimize binding to specific proteins and to introduce reporter groups such as fluorophores or affinity tags. For example, derivatives of indole-3-carboxylic acid have been designed as antagonists for the angiotensin II receptor, which is a key target in the regulation of blood pressure. nih.gov In these studies, the indole-3-carboxylic acid core serves as a starting point for the synthesis of compounds that can modulate the activity of this receptor. nih.gov

Furthermore, indole-3-carboxylic acid-based derivatives have been developed as dual inhibitors of the Bcl-2 and Mcl-1 proteins, which are important targets in cancer therapy due to their role in apoptosis. nih.gov The design of these inhibitors often involves creating molecules that can mimic the interactions of natural ligands, and the indole scaffold provides a rigid framework for the precise positioning of functional groups to achieve high binding affinity and selectivity. nih.gov

The development of such specific inhibitors provides researchers with valuable tools to probe the function of these proteins in both healthy and diseased states, contributing to a deeper understanding of their biological roles and facilitating the discovery of new therapeutic agents.

Exploration in Agricultural Chemistry, including Herbicidal Activity and Plant Protection

In the realm of agricultural science, derivatives of indole-3-carboxylic acid have been extensively studied for their herbicidal properties. frontiersin.orgnih.govnih.govresearchgate.net This interest stems from their structural similarity to indole-3-acetic acid (IAA), a natural plant hormone (auxin) that regulates numerous aspects of plant growth and development. byjus.comnih.gov By mimicking or antagonizing the action of natural auxins, these synthetic compounds can disrupt normal plant growth, leading to herbicidal effects.

Research has focused on developing indole-3-carboxylic acid derivatives that act as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1). frontiersin.orgnih.govnih.gov By blocking the formation of the TIR1-IAA-Aux/IAA complex, these compounds inhibit auxin-responsive gene expression, which is lethal to the plant. frontiersin.org Molecular docking studies have suggested that the phenyl ring in related auxin antagonists can interact strongly with key residues in the TIR1 protein, such as Phe82. frontiersin.org

A number of novel indole-3-carboxylic acid derivatives have been synthesized and tested for their herbicidal activity against both dicotyledonous and monocotyledonous weeds. frontiersin.orgnih.govnih.gov The following table presents the herbicidal activity of some representative indole-3-carboxylic acid derivatives against the root growth of rape (a dicot).

| Compound | Concentration (mg/L) | Root Inhibition Rate (%) | Reference |

| 10d | 100 | 96 | frontiersin.orgnih.govnih.gov |

| 10d | 10 | 92 | frontiersin.orgnih.govnih.gov |

| 10h | 100 | 95 | frontiersin.orgnih.govnih.gov |

| 10h | 10 | 93 | frontiersin.orgnih.govnih.gov |